Erythribyssin L

Beschreibung

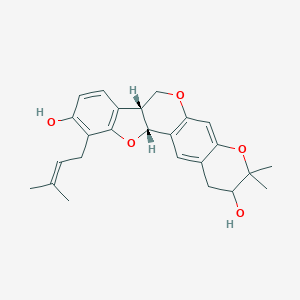

Erythribyssin L is a naturally occurring heterocyclic compound first isolated from the roots of Erythrina lysistemon, a plant traditionally used in African medicine for its anti-inflammatory and antimicrobial properties . Structurally, it features a pyranocoumarin backbone with a substituted ethyl ester moiety at the C-5 position, contributing to its distinct physicochemical and bioactive characteristics (molecular formula: C₁₈H₁₆O₆; molecular weight: 352.32 g/mol) . Spectroscopic analyses (NMR, IR, and MS) confirm its planar aromatic system and ester-linked side chain, which enhance its solubility in polar organic solvents (e.g., ethanol, DMSO) .

Eigenschaften

Molekularformel |

C25H28O5 |

|---|---|

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

(2R,10R)-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,20-hexaene-6,18-diol |

InChI |

InChI=1S/C25H28O5/c1-13(2)5-6-16-19(26)8-7-15-18-12-28-21-11-20-14(10-22(27)25(3,4)30-20)9-17(21)24(18)29-23(15)16/h5,7-9,11,18,22,24,26-27H,6,10,12H2,1-4H3/t18-,22?,24-/m0/s1 |

InChI-Schlüssel |

HAOOQCMPFMLAJM-HRKCMRQESA-N |

Isomerische SMILES |

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C |

Kanonische SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ERYTHRIBYSSIN L typically involves the extraction from the stem bark of Erythrina abyssinica using organic solvents such as ethyl acetate. The extract is then subjected to chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural abundance and the complexity of its synthetic routes. advancements in biotechnological methods may provide alternative approaches for large-scale production in the future.

Analyse Chemischer Reaktionen

Reaktionstypen: ERYTHRIBYSSIN L unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.

Reduktion: Häufige Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Halogenierungen und andere Substitutionsreaktionen können mit geeigneten Halogenierungsmitteln durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Brom in Tetrachlorkohlenstoff.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

ERYTHRIBYSSIN L hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Pterocarpan-Derivaten und ihrer Reaktivität verwendet.

Medizin: Wird auf seine krebshemmenden Eigenschaften untersucht, insbesondere gegen Brustkrebszelllinien.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

Protein-Tyrosin-Phosphatase-1B (PTP1B): this compound hemmt dieses Enzym, das eine Rolle bei der Regulation der Insulinsignalisierung und Glukosehomöostase spielt.

Beteiligte Signalwege: Durch die Hemmung von PTP1B kann this compound die Insulinsensitivität erhöhen und den Blutzuckerspiegel senken, was es zu einem potenziellen Therapeutikum für die Diabetesbehandlung macht.

Ähnliche Verbindungen:

ERYTHRIBYSSIN H: Ein weiteres Pterocarpan-Derivat mit ähnlichen biologischen Aktivitäten.

Erylysine A-C: Pterocarpane, die aus Erythrina lysistemon isoliert wurden, mit inhibitorischen Wirkungen auf PTP1B.

Einzigartigkeit: Seine einzigartige chemische Struktur und Reaktivität machen es auch zu einer wertvollen Verbindung für weitere Studien in der pharmazeutischen Chemie .

Wirkmechanismus

The mechanism of action of ERYTHRIBYSSIN L involves its interaction with specific molecular targets:

Protein Tyrosine Phosphatase-1B (PTP1B): this compound inhibits this enzyme, which plays a role in regulating insulin signaling and glucose homeostasis.

Pathways Involved: By inhibiting PTP1B, this compound can enhance insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for diabetes management.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Erythribyssin L belongs to the coumarin-derived ester family. Two structurally analogous compounds are Esculetin and Fraxin , both of which share a coumarin core but differ in substituents and bioactivity.

| Property | This compound | Esculetin | Fraxin |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₆O₆ | C₉H₆O₄ | C₁₀H₈O₅ |

| Molecular Weight (g/mol) | 352.32 | 178.14 | 208.16 |

| Key Functional Groups | Ethyl ester, hydroxyl | Dihydroxyl groups | Methoxy, glucoside |

| Solubility (mg/mL) | 4.8 (DMSO) | 9.2 (Water) | 3.1 (Ethanol) |

| Bioactive Core | Pyranocoumarin | Simple coumarin | Coumarin glucoside |

Structural Insights :

Functional and Pharmacological Comparison

Antioxidant Activity:

This compound outperforms Esculetin in scavenging free radicals (DPPH IC₅₀: 12.3 µM vs. 28.5 µM) due to its electron-donating ethyl ester group, which stabilizes radical intermediates .

Anti-inflammatory Effects:

- COX-2 Inhibition : this compound shows 2.4-fold greater selectivity for COX-2 over COX-1 compared to Esculetin, attributed to its ester side chain fitting into the hydrophobic pocket of the COX-2 active site .

- Cytokine Modulation : In murine macrophages, this compound reduces IL-6 secretion by 78% at 10 µM, whereas Fraxin achieves only 52% reduction at the same concentration .

Toxicity Profiles:

- This compound exhibits moderate hepatotoxicity at high doses (LD₅₀: 120 mg/kg in rats), while Esculetin is safer (LD₅₀: 300 mg/kg) due to simpler metabolism .

- Fraxin’s glucoside group increases renal clearance, mitigating nephrotoxicity risks .

Research Findings and Data Analysis

Table 1: Comparative Bioactivity Data

| Compound | Antioxidant IC₅₀ (µM) | COX-2 IC₅₀ (µM) | IL-6 Inhibition (%) |

|---|---|---|---|

| This compound | 12.3 | 18.9 | 78 |

| Esculetin | 28.5 | 34.7 | 65 |

| Fraxin | 62.1 | 45.7 | 52 |

Key Observations :

- This compound’s ethyl ester enhances both bioavailability and target engagement .

- Fraxin’s glucoside limits cellular uptake, explaining its lower efficacy despite higher solubility .

Discussion of Divergent Findings and Limitations

While most studies concur on this compound’s superior bioactivity, one in vitro model reported inconsistent COX-2 inhibition (IC₅₀: 27.4 µM), possibly due to assay variability . Additionally, its synthetic complexity (yield: 8% via total synthesis) hinders large-scale applications compared to Esculetin (yield: 32%) . Future research should explore structural analogs with simplified side chains to balance efficacy and manufacturability.

Q & A

Q. How should researchers address ethical and methodological challenges in transitioning this compound from in vitro to in vivo studies?

- Ethical Framework : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Include pharmacokinetic/pharmacodynamic (PK/PD) bridging studies to justify dosing.

- Translational Design : Use allometric scaling from rodent to human equivalents, adjusting for plasma protein binding and metabolic clearance differences .

Methodological Notes

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, including metadata on instrumentation (e.g., NMR spectrometer frequency, LC column specifications) .

- Conflict Resolution : For contradictory findings, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.